1-(2,4-Dihydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
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Overview
Description
1-(2,4-Dihydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 2,4-dihydroxyphenyl group and a naphthalenyl group connected by a propenone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dihydroxyacetophenone and naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydrochalcones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for biological studies.
Medicine: Potential therapeutic agent for diseases due to its biological activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological effects of 1-(2,4-Dihydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one are primarily due to its ability to interact with various molecular targets and pathways. It can inhibit enzymes, scavenge free radicals, and modulate signaling pathways involved in inflammation and cell proliferation. The exact mechanism of action may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family.
Flavonoids: Structurally related compounds with similar biological activities.
Curcumin: A well-known compound with a similar propenone linkage and biological properties.
Uniqueness
1-(2,4-Dihydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one is unique due to the presence of both 2,4-dihydroxyphenyl and naphthalenyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61595-16-2 |
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Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C19H14O3/c20-15-9-10-17(19(22)12-15)18(21)11-8-14-6-3-5-13-4-1-2-7-16(13)14/h1-12,20,22H |
InChI Key |
ZSHTVCLGXJMLOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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